2,2,2,3',4'-Pentafluoroacetophenone 2,2,2,3',4'-Pentafluoroacetophenone
Brand Name: Vulcanchem
CAS No.: 302912-28-3
VCID: VC2336544
InChI: InChI=1S/C8H3F5O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H
SMILES: C1=CC(=C(C=C1C(=O)C(F)(F)F)F)F
Molecular Formula: C8H3F5O
Molecular Weight: 210.1 g/mol

2,2,2,3',4'-Pentafluoroacetophenone

CAS No.: 302912-28-3

Cat. No.: VC2336544

Molecular Formula: C8H3F5O

Molecular Weight: 210.1 g/mol

* For research use only. Not for human or veterinary use.

2,2,2,3',4'-Pentafluoroacetophenone - 302912-28-3

Specification

CAS No. 302912-28-3
Molecular Formula C8H3F5O
Molecular Weight 210.1 g/mol
IUPAC Name 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C8H3F5O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H
Standard InChI Key WEKSIOBQIQXAEE-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)C(F)(F)F)F)F
Canonical SMILES C1=CC(=C(C=C1C(=O)C(F)(F)F)F)F

Introduction

Chemical Identity and Structure

Basic Description and Nomenclature

2,2,2,3',4'-Pentafluoroacetophenone is a fluorinated ketone derivative characterized by a benzene ring substituted with two fluorine atoms at positions 3' and 4', and a trifluoromethyl group attached to the carbonyl carbon. The IUPAC name is 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone, reflecting its structural composition with fluorine atoms at specific positions on the aromatic ring and the trifluoromethyl moiety . This organic compound belongs to the class of halogenated acetophenones, which are widely recognized for their enhanced reactivity due to the electron-withdrawing effects of halogen substituents.

Registry and Identification

Physical and Chemical Properties

Structural Features

The structural architecture of 2,2,2,3',4'-Pentafluoroacetophenone features a benzene ring with fluorine substituents at the 3' and 4' positions, creating a 3,4-difluorophenyl group. This aromatic ring is connected to a carbonyl group (C=O), which is further attached to a trifluoromethyl group (CF3) . The asymmetric distribution of fluorine atoms across the molecule creates a unique electronic environment that influences its chemical reactivity and physical properties. The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Comparison with Related Compounds

Table 1: Comparison of 2,2,2,3',4'-Pentafluoroacetophenone with Related Fluorinated Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Fluorine PositionsCAS Number
2,2,2,3',4'-PentafluoroacetophenoneC8H3F5O210.103', 4' (ring), 2,2,2 (methyl)302912-28-3
2',3',4',5',6'-PentafluoroacetophenoneC8H3F5O210.102',3',4',5',6' (ring)652-29-9
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanoneC8H2Cl2F4O261.004' (ring), 2,2,2 (methyl)1190865-44-1
3'-Chloro-2,2,2,2',6'-pentafluoroacetophenoneC8H2ClF5O~244.552',6' (ring), 2,2,2 (methyl)1208077-28-4

This comparison highlights the structural diversity within the family of halogenated acetophenones. Despite having identical molecular formulas, 2,2,2,3',4'-Pentafluoroacetophenone and 2',3',4',5',6'-Pentafluoroacetophenone exhibit distinct chemical properties due to the different arrangement of fluorine atoms. The latter has all five fluorine atoms on the aromatic ring, while our target compound has three fluorine atoms in the trifluoromethyl group and two on the ring .

Chemical Reactivity and Synthetic Applications

Reactivity Profile

The reactivity of 2,2,2,3',4'-Pentafluoroacetophenone is primarily governed by the electronic effects of its fluorine substituents. The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it particularly reactive toward nucleophilic addition reactions. The compound can participate in various chemical transformations including reduction, oxidation, condensation, and nucleophilic substitution reactions. These reactions can be leveraged for the synthesis of more complex fluorinated compounds with potential applications in medicinal chemistry and materials science.

Enzymatic Transformations

Recent research has demonstrated the potential of 2,2,2,3',4'-Pentafluoroacetophenone as a substrate for enzymatic transformations. While the search results specifically mention studies on the structurally related 2',3',4',5',6'-pentafluoroacetophenone rather than our target compound, the principles likely apply similarly. The related compound was shown to undergo NADPH-dependent reduction by a ketoreductase enzyme (3-ketoacyl-[acyl-carrier-protein] reductase) from Synechococcus sp. strain PCC 7942 . This enzyme demonstrated high specific activity (8.57 ± 0.49 U mg⁻¹) for the asymmetric reduction of pentafluoroacetophenone to the corresponding chiral alcohol with excellent enantioselectivity . This suggests that our target compound might also serve as a substrate for similar enzymatic reductions, potentially yielding enantiomerically pure fluorinated alcohols.

Synthetic Strategies

The synthesis of 2,2,2,3',4'-Pentafluoroacetophenone can be approached through several synthetic routes. By analogy with related compounds, one potential method involves the reaction of 3,4-difluorophenylmagnesium bromide (a Grignard reagent) with trifluoroacetic anhydride or a trifluoroacetyl donor such as N-(trifluoroacetyl)piperidine . This approach parallels the synthesis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone described in the search results, which involves the reaction of a halogenated aryl Grignard reagent with N-(trifluoroacetyl)piperidine .

Applications in Research and Industry

Asymmetric Synthesis

One of the most promising applications of 2,2,2,3',4'-Pentafluoroacetophenone lies in asymmetric synthesis. The carbonyl group serves as a prochiral center that can be reduced to generate a chiral alcohol, establishing a stereogenic center. Enzymatic reductions using ketoreductases, as demonstrated with related compounds, offer a green and highly stereoselective approach to accessing enantiomerically pure fluorinated alcohols . These chiral building blocks can then be utilized in the synthesis of more complex fluorinated compounds with defined stereochemistry, which is particularly valuable in pharmaceutical development where stereochemistry often influences biological activity.

Analytical Standards and Reagents

Comparative Analysis with Structural Isomers

Structural Variations and Their Impact

Table 2: Properties Comparison Between Pentafluoroacetophenone Isomers

Property2,2,2,3',4'-Pentafluoroacetophenone2',3',4',5',6'-Pentafluoroacetophenone
Fluorine Distribution3 on CF₃, 2 on ringAll 5 on ring
Molecular Weight210.10 g/mol210.10 g/mol
Boiling PointNot specified in search results130-131°C
Flash PointNot specified in search results65°C
Refractive IndexNot specified in search results1.4366
DensityNot specified in search results1.476
CAS Number302912-28-3652-29-9

The positional isomerism in pentafluoroacetophenone derivatives leads to distinct physical and chemical properties. The different arrangement of fluorine atoms affects electronic distribution, dipole moment, and consequently, reactivity patterns. While both compounds share the same molecular formula and weight, their different structures result in unique chemical behaviors and applications.

Reactivity Differences

The reactivity differences between these isomers stem from the electronic effects of fluorine substituents. In 2,2,2,3',4'-Pentafluoroacetophenone, the presence of the trifluoromethyl group directly attached to the carbonyl carbon creates a strongly electron-withdrawing environment that enhances the electrophilicity of the carbonyl group. In contrast, the 2',3',4',5',6'-pentafluoroacetophenone has a fully fluorinated aromatic ring, which alters the electronic properties of the ring and influences its interaction with various reagents and catalysts.

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry would provide characteristic fragmentation patterns for 2,2,2,3',4'-Pentafluoroacetophenone. The molecular ion peak would appear at m/z 210, corresponding to its molecular weight. Typical fragmentation might include loss of the trifluoromethyl group or cleavage of the bond between the carbonyl group and the aromatic ring. The presence of multiple fluorine atoms would create a distinctive isotope pattern that aids in structural confirmation and differentiation from non-fluorinated analogues.

Infrared Spectroscopy

Infrared (IR) spectroscopy would reveal characteristic absorption bands for 2,2,2,3',4'-Pentafluoroacetophenone. Notable features would include a strong carbonyl (C=O) stretching band typically in the range of 1680-1700 cm⁻¹, potentially shifted to higher wavenumbers due to the electron-withdrawing effect of the adjacent trifluoromethyl group. C-F stretching vibrations would appear in the 1000-1400 cm⁻¹ region, with multiple bands corresponding to the five fluorine atoms in different chemical environments. Aromatic C=C stretching vibrations would also be present in the 1400-1600 cm⁻¹ region.

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